2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane)
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Overview
Description
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.2372 g/mol . It is also known by several other names, including Benzene, m-bis(2,3-epoxypropoxy)-, Diglycidyl ether of resorcinol, and Resorcinol diglycidyl ether . This compound is characterized by the presence of two oxirane (epoxy) groups attached to a 1,3-phenylenebis(oxymethylene) backbone.
Preparation Methods
The synthesis of 2,2’-[1,3-phenylenebis(oxymethylene)]bis(2-methyloxirane) typically involves the reaction of resorcinol with epichlorohydrin in the presence of a base . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the epoxy groups into alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) has several scientific research applications:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,2’-[1,3-phenylenebis(oxymethylene)]bis(2-methyloxirane) involves the interaction of its epoxy groups with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound useful in applications such as anticancer therapy .
Comparison with Similar Compounds
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) is unique due to its specific structure and reactivity. Similar compounds include:
Benzene, m-bis(2,3-epoxypropoxy)-: Similar in structure but may have different reactivity and applications.
Diglycidyl ether of resorcinol: Another name for the same compound, highlighting its use as a glycidyl ether.
Resorcinol diglycidyl ether: Emphasizes the presence of glycidyl groups attached to resorcinol.
These compounds share similar chemical properties but may differ in their specific applications and reactivity profiles.
Properties
CAS No. |
46854-50-6 |
---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-methyl-2-[[3-[(2-methyloxiran-2-yl)methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C14H18O4/c1-13(9-17-13)7-15-11-4-3-5-12(6-11)16-8-14(2)10-18-14/h3-6H,7-10H2,1-2H3 |
InChI Key |
WCTAUMRPESEGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COC2=CC(=CC=C2)OCC3(CO3)C |
Origin of Product |
United States |
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